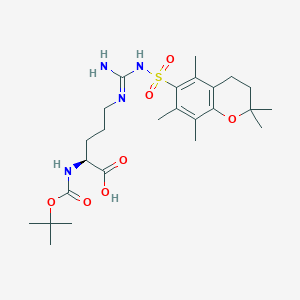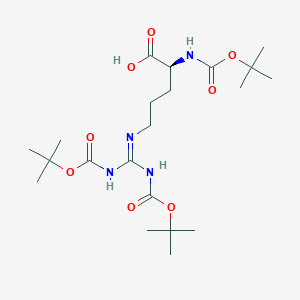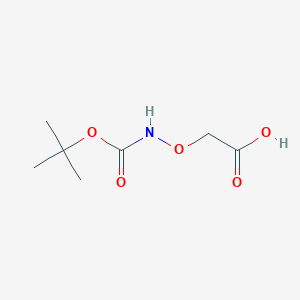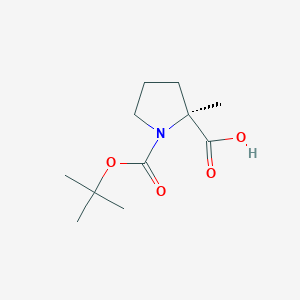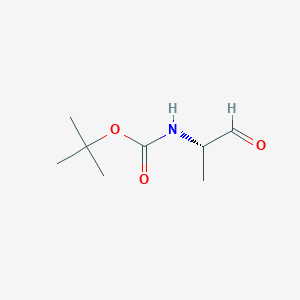
Boc-3,5-Diiodo-D-tyrosine
Vue d'ensemble
Description
Boc-3,5-Diiodo-D-tyrosine is an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . It has a molecular formula of C14H17I2NO5 and a molecular weight of 533.10 . The compound appears as an off-white to light brown powder .
Synthesis Analysis
The synthesis of Boc-3,5-Diiodo-D-tyrosine involves several steps. It is prepared via iodization of iodine monochloride . The optimal conditions for iodization of iodine monochloride include a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Under these conditions, the yield of 3,5-diiodo-L-tyrosine can reach up to 90% .Molecular Structure Analysis
The IUPAC name of Boc-3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . Its InChI key is NYPYHUZRZVSYKL-SSDOTTSWSA-N . The compound’s structure includes a carboxylic acid group, an amino group, and two iodine atoms attached to the phenyl ring .Physical And Chemical Properties Analysis
Boc-3,5-Diiodo-D-tyrosine has a melting point of > 177 °C (dec.) and a boiling point of 410.5 °C at 760 mmHg . It has a predicted density of 2.405 g/cm3 . The compound is recommended to be stored at 2-8 °C .Applications De Recherche Scientifique
Biochemistry: Synthesis of Thyroid Hormones
Boc-3,5-Diiodo-D-tyrosine is a crucial intermediate in the synthesis of thyroid hormones, particularly 3,3’,5-Triiodo-D-thyronine . These hormones are essential for regulating metabolism, growth, and development. The compound’s high purity and stability make it ideal for research in thyroid hormone pathways and their biochemical synthesis.
Pharmacology: Drug Development
In pharmacology, Boc-3,5-Diiodo-D-tyrosine’s role as an intermediate can be leveraged to develop drugs that mimic or modulate the action of thyroid hormones . This could be particularly useful in treating hypothyroidism or other thyroid-related disorders.
Medicinal Chemistry: Peptide Synthesis
This compound is used in medicinal chemistry for the synthesis of peptides and peptide fragments . Its protective Boc group allows for selective reactions in peptide chain assembly, which is fundamental in creating therapeutic peptides.
Chemical Synthesis: Arylation Studies
Boc-3,5-Diiodo-D-tyrosine is used in chemical synthesis, particularly in Friedel-Crafts arylation conditions to create a variety of complex organic compounds . This process is vital for constructing compounds with specific pharmacological properties.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Boc-3,5-Diiodo-D-tyrosine can serve as a standard or reference compound in chromatographic analysis due to its distinct chemical properties . It helps in the accurate identification and quantification of compounds in a mixture.
Organic Chemistry: Protection Strategies
The Boc group in Boc-3,5-Diiodo-D-tyrosine is stable towards most nucleophiles and bases, making it a valuable compound in protection strategies during organic synthesis . It allows for the temporary modification of reactive groups to prevent unwanted side reactions.
Materials Science: Biomaterials Research
In materials science, Boc-3,5-Diiodo-D-tyrosine can be used to modify the surface properties of biomaterials . This modification can enhance the interaction between biomaterials and biological systems, which is crucial in the development of medical implants and devices.
Environmental Science: Safety and Handling
Boc-3,5-Diiodo-D-tyrosine’s safety data is essential for environmental science research, particularly in understanding the compound’s impact on the environment and establishing safe handling procedures . This includes studying its stability, reactivity, and potential environmental hazards.
Safety and Hazards
When handling Boc-3,5-Diiodo-D-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .
Mode of Action
It is known that 3,5-diiodotyrosine, from which boc-3,5-diiodo-d-tyrosine is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .
Biochemical Pathways
3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Boc-3,5-Diiodo-D-tyrosine’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, Boc-3,5-Diiodo-D-tyrosine can potentially affect various cellular processes, including metabolism and protein synthesis .
Action Environment
The action, efficacy, and stability of Boc-3,5-Diiodo-D-tyrosine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store Boc-3,5-Diiodo-D-tyrosine at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .
Propriétés
IUPAC Name |
(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388346 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-Diiodo-D-tyrosine | |
CAS RN |
214630-08-7 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



